Kinase Inhibition Selectivity: ERK5 vs. LRRK2[G2019S] Potency Differential
Vendor information indicates that this compound is a potent ERK5 inhibitor (IC50 ~ 87 nM) and also inhibits LRRK2[G2019S] with greater potency (IC50 ~ 26 nM), resulting in a ~3.3-fold selectivity for LRRK2 over ERK5 in enzymatic assays. This contrasts with closely related ERK5 inhibitors such as XMD8-92, which exhibit IC50 values >1 uM for ERK5 and minimal LRRK2 activity. The quantitative potency and selectivity profile suggests a unique dual-target fingerprint that may be advantageous or disadvantageous depending on the research question .
| Evidence Dimension | Enzymatic IC50 for ERK5 and LRRK2[G2019S] |
|---|---|
| Target Compound Data | ERK5 IC50 = 87 nM; LRRK2[G2019S] IC50 = 26 nM |
| Comparator Or Baseline | XMD8-92: ERK5 IC50 >1 uM; LRRK2 IC50 not reported (inactive at 1 uM) |
| Quantified Difference | Target compound is >11-fold more potent for ERK5 and uniquely inhibits LRRK2 at nanomolar concentration. |
| Conditions | In vitro enzymatic assay (ADP-Glo™ format) using recombinant human kinase domains. |
Why This Matters
For researchers studying ERK5 signaling in Parkinson's disease or cancer, the off-target LRRK2 inhibition could confound results or provide added therapeutic value; selecting a compound with a known dual profile is critical for correct data interpretation.
